molecular formula C10H11NO3 B8572850 4-(Hydroxyimino)-4-phenylbutanoic acid

4-(Hydroxyimino)-4-phenylbutanoic acid

Cat. No. B8572850
M. Wt: 193.20 g/mol
InChI Key: QEBFDSLTQPOGBG-UHFFFAOYSA-N
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Patent
US06518435B1

Procedure details

Benzoylpropionic acid (100 g) was suspended in methanol (300 ml) at room temperature, and hydroxyamine hydrochloride (46.8 g) and sodium acetate (138 g) were added. After stirring the mixture for 4.5 hr at room temperature at 22-27° C., pure water (500 ml) was added under cooling at 24-26° C. Seed crystal was added at 25° C., and the mixture was stirred at room temperature for about 1 hr, then cooled to 10° C. over about 30 min, and stirred at 5-10° C. for about 2 hr. The precipitated solid was collected by filtration, washed with pure water (100 ml×2) and dried under reduced pressure (40° C.) to give 4-(hydroxyimino)-4-phenylbutanoic acid (94.4 g) as a white solid in a yield of 87.1%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step Two
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]([CH3:13])C(O)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[OH:15][NH2:16].[C:17]([O-:20])(=[O:19])C.[Na+].O>CO>[OH:15][N:16]=[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:9][CH2:13][C:17]([OH:20])=[O:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C(=O)O)C
Step Two
Name
Quantity
46.8 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
138 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
24.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 4.5 hr at room temperature at 22-27° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling at 24-26° C
ADDITION
Type
ADDITION
Details
Seed crystal was added at 25° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for about 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C. over about 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at 5-10° C. for about 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with pure water (100 ml×2)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (40° C.)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ON=C(CCC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 94.4 g
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.